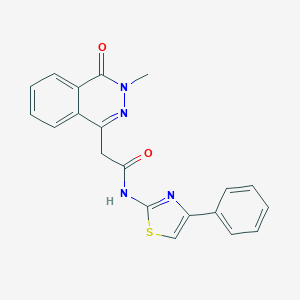
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as MOTA and has been found to have potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of MOTA is not fully understood. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
MOTA has been found to have biochemical and physiological effects on the body. Studies have shown that it can cause DNA damage and induce oxidative stress. It has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. However, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on MOTA. One area of research is the development of MOTA derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of MOTA's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of MOTA and its biochemical and physiological effects on the body.
Métodos De Síntesis
The synthesis of MOTA involves the reaction of 2-aminobenzamide and 4-phenyl-2-thiocyanatoacetic acid in the presence of triethylamine. The resulting compound is then subjected to cyclization using acetic anhydride and sulfuric acid. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
The scientific research application of MOTA has been focused on its potential as a therapeutic agent for various diseases. Studies have shown that MOTA has anticancer, antifungal, and antibacterial properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C20H16N4O2S |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O2S/c1-24-19(26)15-10-6-5-9-14(15)16(23-24)11-18(25)22-20-21-17(12-27-20)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,22,25) |
Clave InChI |
BOTCJNSLJOALDT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)

![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)
![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)
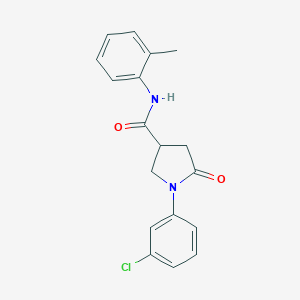
![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
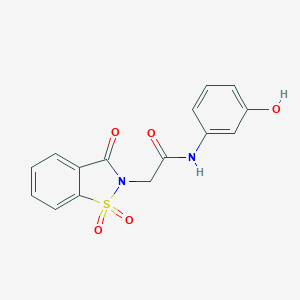
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)
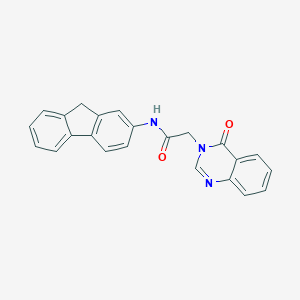
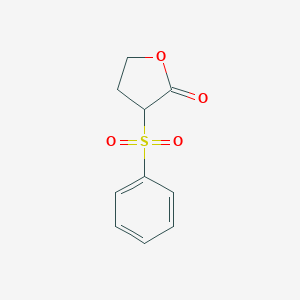

![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)